2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1708264-04-3
VCID: VC3194699
InChI: InChI=1S/C11H14N2O3/c1-2-13-10(14)6-8-5-7(11(15)16)3-4-9(8)12-13/h6-7H,2-5H2,1H3,(H,15,16)
SMILES: CCN1C(=O)C=C2CC(CCC2=N1)C(=O)O
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol

2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

CAS No.: 1708264-04-3

Cat. No.: VC3194699

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid - 1708264-04-3

Specification

CAS No. 1708264-04-3
Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
IUPAC Name 2-ethyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Standard InChI InChI=1S/C11H14N2O3/c1-2-13-10(14)6-8-5-7(11(15)16)3-4-9(8)12-13/h6-7H,2-5H2,1H3,(H,15,16)
Standard InChI Key FWJUJWOGLMRZNE-UHFFFAOYSA-N
SMILES CCN1C(=O)C=C2CC(CCC2=N1)C(=O)O
Canonical SMILES CCN1C(=O)C=C2CC(CCC2=N1)C(=O)O

Introduction

Chemical Structure and Properties

Structural Features

2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid possesses a partially saturated cinnoline core structure, which consists of a six-membered ring containing two nitrogen atoms in a 1,2-arrangement fused to a cyclohexane ring. The molecular structure includes several key functional groups that define its chemical behavior:

  • An ethyl substituent at position 2 attached to a nitrogen atom

  • A carbonyl group (ketone) at position 3

  • A carboxylic acid group at position 6 of the cyclohexane ring

  • A partially hydrogenated ring system (hexahydro-)

This compound is registered with CAS Number 1708264-04-3 and has the InChIKey FWJUJWOGLMRZNE-UHFFFAOYSA-N, indicating its unique chemical structure in registry databases .

Physicochemical Properties

The physicochemical properties of 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid are crucial for understanding its behavior in various environments and potential applications. The available data on this compound reveals the following properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O₃
Molecular Weight222.240 g/mol
H-Bond Donors1
H-Bond Acceptors4

The presence of both hydrophilic functional groups (carbonyl and carboxylic acid) and hydrophobic regions (ethyl substituent and saturated rings) suggests a compound with moderate lipophilicity. The carboxylic acid group likely confers acidic properties to the molecule, with potential for salt formation under appropriate conditions.

Spectroscopic MethodExpected Characteristics
IR SpectroscopyO-H stretching (carboxylic acid): 3000-2500 cm⁻¹
C=O stretching (ketone): 1710-1720 cm⁻¹
C=O stretching (carboxylic acid): 1700-1725 cm⁻¹
C-N stretching: 1200-1350 cm⁻¹
¹H NMREthyl group signals: triplet (CH₃) at ~1.0-1.2 ppm, quartet (CH₂) at ~3.5-4.0 ppm
Cyclohexane ring protons: multiple signals between 1.5-3.0 ppm
Carboxylic acid proton: broad singlet at ~10-13 ppm
¹³C NMRCarbonyl carbon signals: 160-180 ppm
Ring carbon signals: 120-150 ppm
Aliphatic carbon signals: 10-50 ppm
Mass SpectrometryMolecular ion peak expected at m/z 222, corresponding to the molecular weight

Structural Relationships to Similar Compounds

Comparative Analysis with Hexahydrocinnoline Derivatives

2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid belongs to a family of structurally related hexahydrocinnoline derivatives. Comparison with similar compounds provides insights into structure-property relationships and potential functional characteristics:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acidC₁₁H₁₄N₂O₃222.240 g/molReference compound
2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acidC₁₀H₁₂N₂O₃208.217 g/molMethyl instead of ethyl at position 2
3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acidC₉H₁₀N₂O₃194.19 g/molNo alkyl substituent at position 2
2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acidC₁₃H₁₈N₂O₃250.29 g/molIsobutyl instead of ethyl at position 2

The primary structural variations among these compounds center on the alkyl substituent at position 2 of the cinnoline ring, ranging from no substituent to methyl, ethyl, and isobutyl groups. This systematic variation represents a classic medicinal chemistry approach to optimizing compound properties.

Structure-Property Relationships

The variations in the N-2 substituent across these related compounds likely affect several important properties:

PropertyImpact of Structural Modifications
LipophilicityIncreases in the order: unsubstituted < methyl < ethyl < isobutyl
Steric EffectsLarger substituents (ethyl, isobutyl) introduce greater steric hindrance around the N-2 position
Electronic EffectsAlkyl groups exert electron-donating effects, potentially affecting reactivity of the carbonyl group
Molecular RecognitionDifferent substituents create distinct binding interactions with potential biological targets
PharmacokineticsLarger alkyl groups typically enhance membrane permeability but may affect metabolic stability

These structure-property relationships are critical for understanding how small structural changes might influence the compound's behavior in chemical reactions, biological systems, and potential applications.

Synthesis and Preparation

Proposed Synthetic Pathway

Based on synthetic principles for similar compounds, a potential pathway for synthesizing 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid might include:

StepProcessTarget Outcome
1Formation of the bicyclic cinnoline core structureEstablishment of the basic heterocyclic framework
2N-alkylation with appropriate ethylating agentsIntroduction of the ethyl group at position 2
3Oxidation or functional group manipulationInstallation of the carbonyl group at position 3
4Carboxylation or functional group interconversionIncorporation of the carboxylic acid at position 6

Advanced synthetic techniques including microwave-assisted synthesis, catalytic methods, or solvent-free conditions might enhance reaction efficiency and yield, as suggested for the synthesis of similar hexahydrocinnoline derivatives.

Purification Methods

Obtaining high-purity 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid would likely require a combination of purification techniques:

Purification MethodApplication
RecrystallizationUsing appropriate solvent systems to obtain crystalline product
Column ChromatographySeparation from reaction by-products using silica gel or other adsorbents
Preparative HPLCFinal purification to analytical grade
Acid-Base ExtractionUtilizing the carboxylic acid functionality for selective isolation
Potential ActivityStructural BasisPossible Applications
Enzyme InhibitionCarbonyl group, carboxylic acid functionalityModulation of enzymatic pathways
Receptor BindingBicyclic scaffold, N-ethyl groupInteraction with biological receptors
Anti-inflammatoryCinnoline core structureReduction of inflammatory responses
AntimicrobialHexahydrocinnoline scaffoldInhibition of microbial growth

The bicyclic structure of hexahydrocinnolines has been associated with various biological activities, as noted for related compounds. The specific ethyl substitution at position 2 may confer unique binding properties compared to methyl or unsubstituted analogs.

Chemical and Research Applications

Beyond potential biological activities, 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid may serve various roles in chemical research:

Application AreaPotential Use
Synthetic ChemistryBuilding block or intermediate for complex molecule synthesis
Structure-Activity StudiesModel compound for examining effects of N-alkylation
Coordination ChemistryPotential ligand for metal complexation via carboxylate group
Analytical StandardsReference material for method development

The carboxylic acid functionality provides opportunities for further derivatization, including esterification, amide formation, and reduction, extending the compound's utility as a versatile chemical intermediate.

Analytical Methods for Identification and Characterization

Chromatographic Methods

For identification, quantification, and purity assessment of 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid, several chromatographic techniques would be appropriate:

MethodParametersApplication
HPLCReverse phase (C18 column), UV detection at 220-280 nmQuantitative analysis, purity determination
TLCVarious solvent systems (e.g., ethyl acetate/hexane mixtures)Rapid preliminary identification, reaction monitoring
GC-MSWith appropriate derivatization (e.g., silylation of COOH group)Structural confirmation, trace analysis

Spectroscopic Methods

Comprehensive characterization would employ multiple spectroscopic techniques:

MethodKey Information Provided
FT-IRIdentification of functional groups (C=O, COOH, C-N)
NMR (¹H, ¹³C)Detailed structural elucidation, confirmation of substitution pattern
UV-VisChromophore characteristics, potential for quantitative analysis
High-Resolution MSExact mass determination, elemental composition confirmation

Advanced Structural Analysis

Complete structural characterization might require:

MethodApplication
X-ray CrystallographyDefinitive 3D structure determination (if crystalline form is available)
2D NMR (COSY, HSQC, HMBC)Connectivity mapping, stereochemical analysis
Computational ModelingPrediction of conformational preferences and physicochemical properties

Current Research Status and Future Directions

Research Landscape

2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid appears in chemical databases and supplier listings, indicating its availability as a research compound . The current research focus likely includes:

Research AreaFocus
Medicinal ChemistryStructure-activity relationship studies among hexahydrocinnoline derivatives
Synthetic MethodologyDevelopment of efficient routes to functionalized cinnoline derivatives
Biological ScreeningEvaluation of activity across various biological targets
Material ScienceExploration of applications based on structural properties

Future Research Opportunities

Several promising research directions for this compound include:

Research DirectionPotential Outcome
Comprehensive Bioactivity ProfilingIdentification of specific therapeutic targets
Structure OptimizationDevelopment of derivatives with enhanced properties
Synthetic Route ImprovementMore efficient and scalable preparation methods
Advanced ApplicationsExpansion beyond traditional pharmaceutical applications

The systematic investigation of structure-activity relationships within this compound class could yield valuable insights for drug discovery and development efforts.

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